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Compound of Interest

Compound Name: 2,4-Dihydroxycinnamic acid

Cat. No.: B1297467

Spectroscopic Profile of 2,4-Dihydroxycinnamic
Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2,4-Dihydroxycinnamic acid, a key intermediate in various synthetic pathways and a
compound of interest in pharmaceutical research. This document details its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its
structural features. The guide also includes detailed experimental protocols for these analytical
techniques.

Molecular Structure

IUPAC Name: (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid Molecular Formula: CoHsOa4
Molecular Weight: 180.16 g/mol CAS Number: 614-86-8

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,4-Dihydroxycinnamic acid,
providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: *H NMR Spectroscopic Data for 2,4-Dihydroxycinnamic acid

Chemical Shift ()
ppm

Multiplicity Integration

Assignment

Data not available in a

consolidated source

Table 2: 13C NMR Spectroscopic Data for 2,4-Dihydroxycinnamic acid

Chemical Shift (6) ppm

Assighment

Data not available in a consolidated source

Note: Specific, experimentally verified NMR data for 2,4-Dihydroxycinnamic acid is not

readily available in public spectral databases. The expected signals would include aromatic

protons, vinyl protons, and a carboxylic acid proton in the H NMR spectrum, and

corresponding aromatic, vinyl, and carbonyl carbons in the 3C NMR spectrum.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 2,4-Dihydroxycinnamic acid

Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid
3400-2500 Broad

and phenols)
~3030 Medium Aromatic C-H stretch

C=0 stretch (conjugated
1680-1660 Strong ] )

carboxylic acid)
~1625 Medium C=C stretch (alkene)
1600, 1500 Medium-Strong Aromatic C=C stretch
~1250, ~1150 Strong C-O stretch (phenol)
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Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr
pellet, ATR).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2,4-Dihydroxycinnamic acid

miz Relative Intensity (%) Assighment

180 100 [M]* (Molecular lon)
163 [M-OH]*

135 [M-COOH]*

107 [C7H-O]*

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g.,
Electron lonization, Electrospray lonization). The monoisotopic mass is 180.0423 Da.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic
compound such as 2,4-Dihydroxycinnamic acid. Instrument-specific parameters may require
optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of 2,4-Dihydroxycinnamic acid in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, Methanol-da). Tetramethylsilane
(TMS) is typically added as an internal standard (O ppm).

¢ |nstrumentation: The solution is transferred to a 5 mm NMR tube.
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o Data Acquisition: The NMR spectra are acquired on a spectrometer, for example, at a
frequency of 300 MHz for *H NMR and 75 MHz for 13C NMR.

e Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed
to assign the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid
sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact.
This is a common and simple method for obtaining IR spectra of solids.[1]

» Sample Preparation (KBr Pellet): Alternatively, a few milligrams of the sample are ground
with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk.

 Instrumentation: The sample is placed in the sample holder of an FTIR spectrometer.

» Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm~2. A
background spectrum is recorded first and subtracted from the sample spectrum.

e Analysis: The absorption bands are correlated with specific functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: The sample is introduced into the mass spectrometer. Common ionization
techniques for such molecules include Electrospray lonization (ESI) or Electron lonization

(EN.[2][3]
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« Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of
the molecular ion and any fragment ions.

¢ Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation
pattern provides further structural information.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic characterization and
the logical relationships between different spectroscopic techniques.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.
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Spectroscopic Technique Information Derived
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Caption: Logical relationships between spectroscopic techniques and derived structural
information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dihydroxycinnamic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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